molecular formula C8H14O3 B1609946 ethyl tetrahydro-2H-pyran-2-carboxylate CAS No. 110811-34-2

ethyl tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B1609946
CAS No.: 110811-34-2
M. Wt: 158.19 g/mol
InChI Key: LMMSPVMUSOMTDD-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of tetrahydropyrans. It features a six-membered ring containing one oxygen atom and is often used as an intermediate in organic synthesis due to its versatile reactivity and stability.

Biochemical Analysis

Biochemical Properties

Ethyl tetrahydro-2H-pyran-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes involves the formation of enzyme-substrate complexes, leading to the cleavage of the ester bond and the release of the corresponding alcohol and carboxylic acid .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to alterations in cellular responses. Additionally, this compound has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to active sites of enzymes, acting as either an inhibitor or an activator, depending on the enzyme and the context of the reaction. For example, this compound can inhibit the activity of certain hydrolases by occupying their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to ester hydrolysis and oxidation-reduction reactions. This compound can be metabolized by esterases, leading to the formation of tetrahydro-2H-pyran-2-carboxylic acid and ethanol. Additionally, it can participate in redox reactions, where it undergoes oxidation to form corresponding carboxylic acids. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl tetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl tetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)7-5-3-4-6-11-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMSPVMUSOMTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475524
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110811-34-2
Record name Ethyl tetrahydro-2H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110811-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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